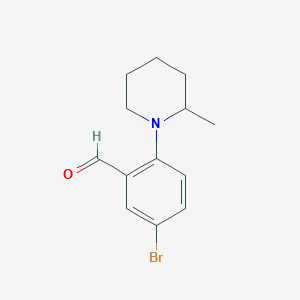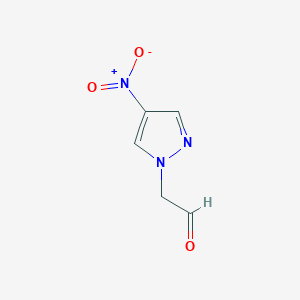![molecular formula C12H9N3O2S B8809348 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole CAS No. 103503-25-9](/img/structure/B8809348.png)
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with a methyl group at the 3-position and a nitrophenyl group at the 6-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with α-bromoacetophenone derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
作用機序
The mechanism of action of 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes such as kinases, which are involved in cell signaling and proliferation. The nitrophenyl group can also participate in redox reactions, leading to the generation of reactive oxygen species that induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: Compounds with different substituents on the imidazo[2,1-b]thiazole core.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with a fused benzene ring, offering different electronic properties.
Thiazole derivatives: Compounds with a thiazole core but different substituents
Uniqueness
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both a methyl group and a nitrophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
特性
CAS番号 |
103503-25-9 |
|---|---|
分子式 |
C12H9N3O2S |
分子量 |
259.29 g/mol |
IUPAC名 |
3-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9N3O2S/c1-8-7-18-12-13-11(6-14(8)12)9-2-4-10(5-3-9)15(16)17/h2-7H,1H3 |
InChIキー |
UZZMSDAZUUEXEY-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Chloro-6-(3-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8809269.png)


![6-Chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8809300.png)









![Methyl 3-bromo-8-chloroimidazo[1,2-A]pyrazine-2-carboxylate](/img/structure/B8809370.png)
